molecular formula C14H12N4O B11791829 3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1363404-74-3

3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11791829
CAS No.: 1363404-74-3
M. Wt: 252.27 g/mol
InChI Key: CXKQOZFUQFAMCN-UHFFFAOYSA-N
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Description

3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and anticancer drug discovery. It belongs to the pyrido[2,3-d]pyrimidine class of heterocyclic aromatic compounds, which are recognized for their structural resemblance to purines and diverse biological activities . The core pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged structure in the design of kinase inhibitors . Derivatives of this scaffold have been extensively investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy due to its role in cell proliferation and survival . Compounds with this core structure have demonstrated the ability to inhibit both wild-type EGFR (EGFR WT ) and the resistant mutant form (EGFR T790M ), which is a common mechanism of resistance to earlier generation therapies . The typical molecular design of these inhibitors incorporates a flat heteroaromatic system to occupy the adenine binding pocket of ATP, along with hydrophobic regions to enhance binding affinity . Beyond EGFR, research indicates that pyrido[2,3-d]pyrimidine derivatives can exhibit inhibitory activity against other critical kinases involved in carcinogenesis, such as Cyclin-Dependent Kinase 4 (CDK4/cyclin D1) and platelet-derived growth factor receptor (PDGFR) β . This multi-kinase inhibitory profile makes them valuable tools for studying signaling pathways and resistance mechanisms in cancer cells. In vitro, such compounds have been shown to induce cell cycle arrest (e.g., at the G0/G1 or pre-G1 phase) and promote significant apoptotic cell death in various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers . Furthermore, this compound class has also been explored for antibacterial properties and in silico studies suggest potential antiviral applications, highlighting its broad research utility . Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1363404-74-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-amino-2-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-9-5-2-3-6-10(9)13-17-12-11(7-4-8-16-12)14(19)18(13)15/h2-8H,15H2,1H3

InChI Key

CXKQOZFUQFAMCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Starting materials : 2-Amino-4-(o-tolyl)-6-(o-tolyl)nicotinamide (1 mmol), CS₂ (2 mmol), KOH (3 mmol).

  • Solvent : Dimethylformamide (DMF, 2 mL).

  • Microwave parameters : 10 W power, temperature ramp to 155°C, 15-minute hold time.

  • Work-up : Precipitation in water followed by recrystallization from DMF/ethanol.

This method achieves a yield of 80–85% and reduces reaction times from hours (conventional heating) to 15 minutes. The microwave’s uniform heating minimizes side reactions, enhancing purity. Post-synthesis, the product is characterized via ¹H NMR, showing distinct signals for the amino group (δ 12.51 ppm) and pyridopyrimidine protons (δ 7.97 ppm).

One-Pot Three-Component Reaction with Ionic Liquid Catalysis

A solvent-free, one-pot approach using Brønsted-acidic ionic liquids (ILs) enables rapid assembly of the pyrido[2,3-d]pyrimidin-4(3H)-one core. Nia et al. (2013) optimized this method using [DMBSI]HSO₄ as a recyclable catalyst.

Optimized Protocol

  • Reactants : 6-Amino-2-(methylthio)pyrimidin-4(3H)-one (1 mmol), o-tolualdehyde (1 mmol), ethyl cyanoacetate (1 mmol).

  • Catalyst : [DMBSI]HSO₄ (0.06 g/mmol substrate).

  • Conditions : Solvent-free, 100°C, <1 minute reaction time.

  • Yield : 87–95% after three catalytic cycles.

Key advantages :

  • Elimination of toxic solvents.

  • Sub-1-minute reaction times due to IL’s high proton activity.

  • Catalyst reuse without significant yield loss.

Structural confirmation via ¹³C NMR reveals carbonyl (δ 162.29 ppm) and thiocarbonyl (δ 175.61 ppm) signals, consistent with the target compound.

Conventional Thermal Synthesis via Chalcone Intermediates

Thermal cyclization of chalcone derivatives with 6-aminothiouracil represents a classical route. A 2022 study demonstrated this method for anti-cancer derivative synthesis:

Stepwise Procedure

  • Chalcone preparation : Condensation of o-tolualdehyde with acetophenone derivatives.

  • Cyclization : React chalcone (1 mmol) with 6-aminothiouracil (1 mmol) in ethanol under reflux (12 hours).

  • Amination : Treatment with hydrazine hydrate to introduce the 3-amino group.

Typical yield : 70–75% after recrystallization from ethanol.

Analytical Validation

  • IR spectroscopy : N–H stretches at 3425 cm⁻¹, C=O at 1728 cm⁻¹.

  • Mass spectrometry : Molecular ion peak at m/z 252.27 (C₁₄H₁₂N₄O).

Catalytic Methods for Enhanced Regioselectivity

Transition metal catalysts, such as CuCl₂, improve regioselectivity in pyrido[2,3-d]pyrimidinone synthesis. A microwave-assisted protocol using CuCl₂ (0.1 mmol) and cycloalkanones achieves cyclization at 200°C in 8 minutes.

Performance Metrics

CatalystTemperature (°C)Time (min)Yield (%)
CuCl₂200878
[DMBSI]HSO₄100192

CuCl₂ facilitates C–N bond formation, while ILs enhance electrophilic aromatic substitution.

Purification and Structural Characterization

Post-synthesis purification is critical for pharmaceutical-grade output:

Purification Techniques

  • Recrystallization : Ethanol/DMF mixtures (common for >95% purity).

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) for complex mixtures.

Structural Confirmation

  • ¹H NMR : Aromatic protons (δ 6.76–8.15 ppm), NH₂ (δ 5.2–5.5 ppm).

  • ¹³C NMR : Pyrimidinone carbonyl (δ 169.46 ppm), pyridine carbons (δ 120–150 ppm).

  • High-resolution MS : Exact mass 252.1011 (calculated for C₁₄H₁₂N₄O).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCostScalability
Microwave-assisted80–8515–30 minModerateIndustrial
Ionic liquid87–95<1 minLowLab-scale
Thermal cyclization70–7512–24 hrsLowPilot-scale
CuCl₂ catalysis788 minHighIndustrial

The ionic liquid method excels in speed and sustainability, while thermal cyclization remains cost-effective for small batches .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.

    Substitution: The amino group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as effective anticancer agents. The compound has been synthesized and evaluated for its inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. In a study, derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one demonstrated significant cytotoxicity against cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) at concentrations around 100 μM. Notably, specific derivatives exhibited IC50 values as low as 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M variant .
  • Case Study : One derivative, designated as 8a , was shown to induce apoptosis in PC-3 cells by increasing caspase-3 levels significantly and arresting the cell cycle at the pre-G1 phase. This indicates a promising pathway for developing targeted cancer therapies using this compound class .

Synthesis and Structural Diversity

The synthesis of 3-amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods, allowing for structural modifications that enhance its biological activity.

  • Synthetic Methods : The compound can be synthesized via reactions involving anthranilic acid and other precursors under specific catalytic conditions, leading to diverse derivatives with varying substituents that influence their pharmacological properties .
  • Functionalization : The introduction of different functional groups can enhance solubility and bioavailability, which is crucial for drug development. For instance, electron-donating groups at specific positions have been found to improve anticancer activity significantly .

Other Therapeutic Applications

Beyond its anticancer properties, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been explored for other medical applications:

  • Inhibition of Enzymes : Some derivatives show promise as inhibitors of dihydrofolate reductase and matrix metalloproteinases, which are relevant in treating various diseases including infections and inflammatory conditions .
  • Antiviral Properties : Certain compounds within this family have been investigated for their potential as anti-HCV agents, indicating a broader spectrum of antiviral activity that could be harnessed in future therapeutic strategies .

Summary of Key Findings

Application AreaKey FindingsReferences
AnticancerSignificant cytotoxicity against multiple cancer cell lines; effective EGFR inhibition with low IC50 values
SynthesisDiverse synthetic methods allow for functionalization; electron-donating groups enhance activity
Enzyme InhibitionPotential inhibitors of dihydrofolate reductase; relevance in treating infections
AntiviralInvestigated for anti-HCV properties; potential for broader antiviral applications

Mechanism of Action

The mechanism of action of 3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity and affecting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity of pyridopyrimidinones is highly dependent on substituent patterns. Key analogs and their structural distinctions are summarized below:

Compound Substituents Key Features Reference
Target Compound 3-Amino, 2-(o-tolyl) Ortho-methylphenyl group; potential steric effects
5a 7-(4-chlorophenyl), 2-(3-methyl-5-oxopyrazolyl), 5-(p-tolyl) Para-tolyl group; potent anticancer activity (IC₅₀: 0.3–7 µM)
9a 2-Hydrazinyl, 4-chlorophenyl, 2,4-dichlorophenyl Dual hydrophobic interactions with EGFR T790M (ΔG: −15.80 kcal/mol)
2b 5-(4-chlorophenyl), 2-mercapto, 7-phenyl Thiol group enhances antibacterial activity
Thieno[2,3-d]pyrimidinones Thiophene fused ring (vs. pyridine) Azepine fragment increases melanin synthesis in B16 cells by 40–60%

Key Observations :

  • Positional Effects : Para-substituted aryl groups (e.g., 5a’s p-tolyl) exhibit stronger anticancer activity than meta/ortho analogs, likely due to optimized hydrophobic interactions .
  • Functional Groups : Hydrazinyl (9a) and mercapto (2b) substituents enhance binding to kinase pockets or bacterial targets, respectively .
  • Scaffold Variations: Thieno[2,3-d]pyrimidinones () show distinct melanin-modulating effects compared to pyridopyrimidinones, highlighting core-dependent bioactivity .
Anticancer Activity
  • Compound 5a : Demonstrated superior potency against HepG-2 (IC₅₀: 0.3 µM) compared to doxorubicin (IC₅₀: 0.6 µM), attributed to its 4-chlorophenyl and pyrazolyl moieties .
  • Compound 9a : Exhibited strong EGFR T790M inhibition (ΔG: −15.80 kcal/mol) through hydrogen bonding with Met769 and hydrophobic interactions with Val702/Leu820 .
Antimicrobial Activity
  • Aryliden Hydrazinyl Derivatives : Showed broad-spectrum activity, with MIC values ranging from 2–16 µg/mL against S. aureus and E. coli .
  • 2-Mercapto Derivatives (2b, 2c) : Enhanced antibacterial efficacy due to thiol-mediated disruption of bacterial membranes .
Enzyme Inhibition
  • mPGES-1 Inhibitors: Pyridopyrimidinones (e.g., 3-amino-2-aryl derivatives) displayed IC₅₀ values < 1 µM, outperforming quinazolinone analogs in suppressing prostaglandin E₂ .

Biological Activity

3-Amino-2-(o-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of various biological pathways. This article provides a comprehensive overview of its biological activity, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to the pyrido[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused bicyclic structure that contributes to its biological properties. Its molecular formula is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of approximately 240.26 g/mol.

Biological Activity Overview

Research has shown that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against different cancer cell lines.
  • Tyrosine Kinase Inhibition : The compound has been evaluated for its ability to inhibit epidermal growth factor receptor (EGFR) kinases, which are critical in cancer progression.

Anticancer Activity

A significant study evaluated the cytotoxic effects of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives on cancer cell lines such as A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The study reported IC50 values for selected derivatives:

CompoundCell LineIC50 (μM)
8aPC-37.98
8dPC-37.12
ReferencePC-311.05

The results indicated that compounds 8a and 8d exhibited superior potency compared to the reference compound, suggesting that structural modifications can enhance anticancer activity .

The mechanism underlying the anticancer effects involves:

  • Cell Cycle Arrest : Treatment with compound 8a resulted in cell cycle arrest at the pre-G1 phase.
  • Induction of Apoptosis : The compound significantly increased caspase-3 levels, indicating apoptosis induction in cancer cells .

Tyrosine Kinase Inhibition

Recent research has focused on the design and synthesis of selective EGFR inhibitors based on the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. One promising derivative showed an IC50 value of 13 nM against the EGFR L858R/T790M mutant, demonstrating high selectivity over wild-type EGFR .

Table: EGFR Inhibitory Activity

CompoundEGFR TypeIC50 (nM)
B1L858R/T790M13
ControlWild Type>100

This selectivity is crucial for developing targeted therapies with reduced side effects .

Case Studies

Several case studies have highlighted the clinical relevance of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives:

  • Case Study on Prostate Cancer : A derivative was tested in vitro against PC-3 cells and showed a significant reduction in cell viability at concentrations as low as 7.98 μM.
  • Somatostatin Receptor Agonism : Another study identified derivatives that act as biased agonists at somatostatin receptors, particularly sst2, which are involved in hormone regulation and may have implications for conditions like acromegaly .

Q & A

Q. What are the common synthetic routes for 3-amino-substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer : Pyrido[2,3-d]pyrimidinones are typically synthesized via cyclization reactions. For example:
  • Amide Cyclization : Reacting 2-aminonicotinic acid with formamide under microwave irradiation (150°C) yields pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .
  • Transamidation : Using triethylorthopropionate and acetic acid with precursors like 2-amino-N-(4-chlorophenyl)nicotinamide achieves high yields (93%) .
  • One-Pot Synthesis : DMF-DMA (dimethylformamide-dimethylacetal) can facilitate amidino ester formation, followed by bromination and propargylamine treatment (86% yield) .

Q. How is the structural characterization of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives performed?

  • Methodological Answer :
  • X-ray Crystallography : Resolves planar bicyclic cores and substituent conformations (e.g., adamantane-pyrido hybrids) .
  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., 3-amino vs. 2-aryl groups) .
  • Mass Spectrometry (MS) : Validates molecular weight and purity (>95%) .

Q. What biological activities are associated with pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds?

  • Methodological Answer :
  • Anticancer Activity : Derivatives like 5a (IC50 = 0.3–7 μM) inhibit HepG-2, PC-3, and HCT-116 cancer cells, outperforming doxorubicin in some cases .
  • Anti-Inflammatory Activity : 2-Aryl-substituted analogs act as mPGES-1 inhibitors (microsomal prostaglandin E2 synthase-1), reducing PGE2 biosynthesis .
  • PDE3 Inhibition : Pyridone and pyrido[2,3-d]pyrimidinone derivatives suppress cAMP/cGMP hydrolysis, showing anticancer effects in HT-29 colon cancer models .

Advanced Research Questions

Q. How can reaction conditions be optimized for pyrido[2,3-d]pyrimidinone synthesis?

  • Methodological Answer :
  • Solvent Selection : Ethanol or DMF improves solubility and cyclization efficiency .
  • Temperature Control : Formamide reactions at 140–150°C enhance cyclization vs. urea at 280°C, which may form diones .
  • Catalysts : Lewis acids (e.g., sodium acetate) facilitate chloroacetyl chloride coupling in adamantane-pyrido hybrids .

Q. What mechanistic insights explain the anticancer activity of 3-amino-2-(o-tolyl) derivatives?

  • Methodological Answer :
  • PDE3 Modulation : Derivatives inhibit PDE3B, elevating intracellular cAMP/cGMP levels, which induce apoptosis in HT-29 cells .
  • mPGES-1 Binding : Molecular docking studies suggest 2-aryl substituents occupy the hydrophobic pocket of mPGES-1, blocking PGE2 synthesis .

Q. How do structural modifications impact bioactivity in pyrido[2,3-d]pyrimidinones?

  • Structure-Activity Relationship (SAR) Findings :
ModificationImpact on ActivityReference
3-Amino Group Enhances PDE3B inhibition (IC50 < 1 μM)
2-o-Tolyl Substituent Improves lipophilicity and mPGES-1 binding
Piperidin-4-yl Additions Increases solubility and PKM2 activation (anticancer)

Q. What analytical challenges arise in assessing purity and stability of these compounds?

  • Methodological Answer :
  • HPLC-MS : Detects impurities from incomplete cyclization (e.g., residual amides) .
  • Stability Testing : Hydrolysis of ester groups in aqueous buffers requires pH control (pH 6–8) .

Q. How can contradictory data on IC50 values across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HepG-2 vs. MCF7) and incubation times .
  • Dose-Response Curves : Validate IC50 with ≥3 replicates to address variability (e.g., 5a IC50 = 0.3–7 μM) .

Q. What in vivo models are suitable for evaluating pyrido[2,3-d]pyrimidinone derivatives?

  • Methodological Answer :
  • Xenograft Models : HT-29 or HCT-116 tumors in nude mice assess PDE3-driven anticancer efficacy .
  • Inflammation Models : Carrageenan-induced rat paw edema tests mPGES-1 inhibition .

Q. How do stereochemical factors influence activity in chiral derivatives?

  • Methodological Answer :
  • Enantiomer Separation : Chiral HPLC resolves (R)- and (S)-isomers (e.g., 873333-96-1 with (R)-configuration shows higher mPGES-1 affinity) .
  • Docking Simulations : Predict stereospecific binding to targets like PKM2 or PDE3B .

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